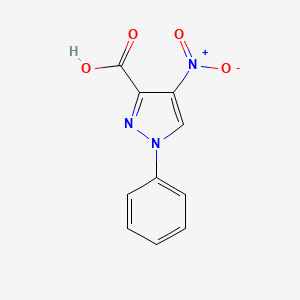

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

概要

説明

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The presence of a nitro group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-ketoesters or 1,3-diketones, followed by nitration and carboxylation steps . For example, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then nitrated using nitric acid and carboxylated using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol/PCl₃ | Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | 78% |

This reaction proceeds via acyl chloride intermediates when using PCl₃ or SOCl₂, followed by nucleophilic attack by the alcohol .

Amidation and Hydrazide Formation

The acid reacts with hydrazines or amines to form amides:

Mechanism : Activation of the carboxylic acid via DCC-mediated coupling enables nucleophilic substitution with amines .

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

| Conditions | Product | Catalyst | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 10% Pd-C |

The resulting amine serves as a building block for azo dyes or pharmaceutical intermediates .

Decarboxylation Reactions

Thermal decarboxylation occurs under acidic conditions:

| Conditions | Product | Temperature | Source |

|---|---|---|---|

| H₂SO₄ (aq)/Δ | 4-Nitro-1-phenyl-1H-pyrazole | 120°C |

This reaction simplifies the molecular architecture while retaining the nitro functionality.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at specific positions:

| Reagent | Position Substituted | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 4,5-Dinitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| SO₃/H₂SO₄ | C-5 | 5-Sulfo-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid |

Regioselectivity : The nitro group directs electrophiles to the C-5 position due to its meta-directing nature .

Heterocyclic Ring Formation

The compound participates in cyclocondensation reactions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Thiosemicarbazide | Pyrazolo[3,4-d]thiazole derivatives | Acetic acid, reflux | |

| Benzaldehyde phenylhydrazone | Pyridazinone hybrids | Cu(OTf)₂, [bmim]PF₆ |

These reactions exploit the carboxylic acid’s ability to form bridged heterocycles with antimicrobial and antitumor potential .

Salt Formation

The carboxylic acid reacts with bases to form salts:

| Base | Product | Solubility | Source |

|---|---|---|---|

| NaOH | Sodium 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | Water-soluble | |

| NH₄OH | Ammonium 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol-insoluble |

Salts enhance bioavailability in pharmaceutical formulations .

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm)/CH₃CN | 1-Phenyl-4-nitropyrazole-3-carboxylic acid isomer | 0.45 |

Density functional theory (DFT) calculations confirm the involvement of n→π * transitions during photoreactivity .

This compound’s multifunctional reactivity makes it invaluable for synthesizing agrochemicals, dyes, and bioactive heterocycles. Further studies should explore its catalytic applications and toxicity profiles.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid has been identified as a potent inhibitor of the enzyme alpha/beta hydrolase domain containing 1 (ABHD1), which is involved in lipid metabolism and signaling pathways . This inhibition has implications for developing treatments for metabolic disorders and certain cancers.

2. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. In one study, compounds similar to 4-nitro derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

3. Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets relevant to inflammation. Pyrazole derivatives have shown promise in reducing inflammatory responses in various models, indicating that this compound could contribute to anti-inflammatory drug development .

4. Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, such as oxidation and substitution reactions, making it valuable in organic synthesis .

Case Study 1: Inhibition of ABHD1

A study published in a pharmacological journal demonstrated that this compound effectively inhibited ABHD1 activity in vitro. The compound was tested against a panel of enzymes, showing selectivity and potency that could lead to new therapeutic strategies for diseases involving lipid dysregulation .

Case Study 2: Antibacterial Screening

In a screening assay against various bacterial strains, derivatives of pyrazole including the target compound exhibited MIC values lower than traditional antibiotics like streptomycin. This suggests that modifications to the pyrazole core can enhance antibacterial efficacy, paving the way for novel antibiotic agents .

作用機序

The mechanism of action of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of a nitro group.

3-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an oxidizing agent, while the carboxylic acid group allows for interactions with biological targets through hydrogen bonding .

生物活性

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a nitro group and a carboxylic acid group enhances its reactivity and biological interactions, making it a valuable candidate for various applications, including anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 208.18 g/mol

- Functional Groups : Nitro (-NO2), Carboxylic Acid (-COOH)

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for its anti-inflammatory and anticancer effects. The nitro group may facilitate the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity.

- Intermolecular Interactions : Pyrazole derivatives typically interact through hydrogen bonding, which can stabilize the compound in biological systems and enhance its efficacy against various targets.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The specific activity of this compound in this regard has not been fully elucidated but aligns with findings from related compounds .

Anticancer Activity

The compound has shown promise in cancer research, particularly against various cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound possesses significant cytotoxic potential.

Case Studies

- Cytotoxicity Against Hepatocellular Carcinoma : A study demonstrated that pyrazole derivatives similar to this compound exhibited IC50 values as low as 0.07 µM against HCT116 cancer cells, indicating strong anticancer potential .

- Mechanistic Insights : Research highlighted that compounds with similar structures inhibited Aurora-A kinase, a critical target in cancer therapy, with IC50 values ranging from 0.16 µM to 0.95 nM, suggesting that modifications to the pyrazole core can significantly affect biological activity .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis of Heterocyclic Compounds : It acts as a building block for creating more complex molecules with potential therapeutic applications.

- Agrochemical Development : The compound's properties are explored in developing new agrochemicals, leveraging its biological activity to enhance crop protection strategies.

特性

IUPAC Name |

4-nitro-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZENRRKFQYHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630441 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701917-03-5 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。